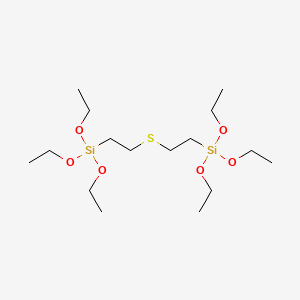
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and ethoxy groups. This compound is notable for its unique structural features, which include multiple ethoxy groups and a combination of oxygen and sulfur atoms within its molecular framework .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds under controlled conditions. One common method involves the reaction of triethoxysilane with a sulfur-containing reagent in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification and distillation to ensure the desired purity and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane involves its interaction with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react with other molecules. The sulfur atoms can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
- 4,4,14,14-Tetraethoxy-3,15-dioxa-8,9,10-trithia-4,14-disilaheptadecane
- 4,4,7-Triethoxy-7-Methyl-3,8-Dioxa-4,7-Disiladecane
Uniqueness
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane is unique due to its specific combination of ethoxy, oxygen, and sulfur atoms within its molecular structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
18536-27-1 |
|---|---|
Molecular Formula |
C16H38O6SSi2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
triethoxy-[2-(2-triethoxysilylethylsulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-23-14-16-25(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
InChI Key |
NYUSHVPAFWZCTM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


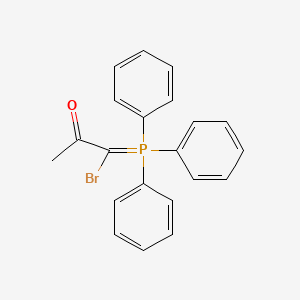


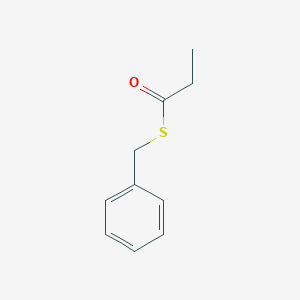
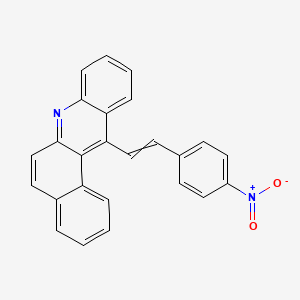
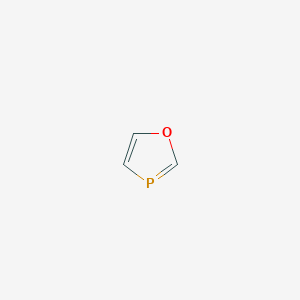

![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
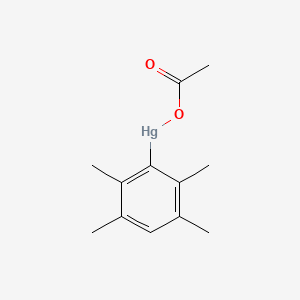
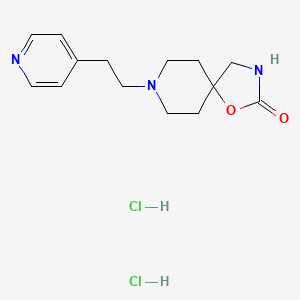
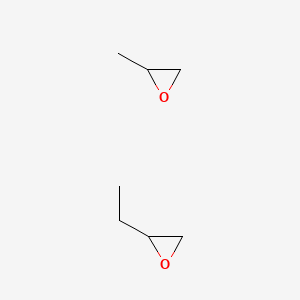
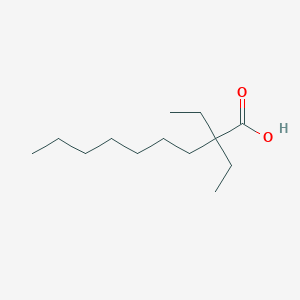
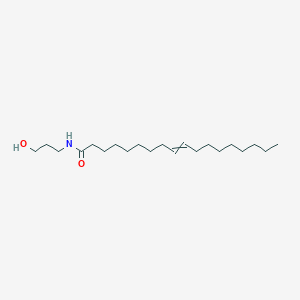
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
